molecular formula C14H27N3O2 B6981362 3-(cyclopropylamino)-N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propanamide

3-(cyclopropylamino)-N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propanamide

Cat. No.: B6981362
M. Wt: 269.38 g/mol
InChI Key: BPCPFKRJVDLHPS-UHFFFAOYSA-N
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Description

3-(cyclopropylamino)-N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a cyclopropylamino group and a morpholine derivative, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

3-(cyclopropylamino)-N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2)11-17(9-10-19-14)8-7-16-13(18)5-6-15-12-3-4-12/h12,15H,3-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCPFKRJVDLHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCNC(=O)CCNC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylamino)-N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propanamide typically involves the following steps:

    Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate acylating agent under controlled conditions.

    Introduction of the morpholine derivative: The 2,2-dimethylmorpholine moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the morpholine derivative.

    Coupling of the two fragments: The final step involves coupling the cyclopropylamino group with the morpholine derivative through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the produced compound.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylamino)-N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

3-(cyclopropylamino)-N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-(cyclopropylamino)-N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group and the morpholine derivative can interact with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
  • Methyl 1-(cyclopropylamino)-3-(2,2-dimethylmorpholin-4-yl)cyclopentane-1-carboxylate

Uniqueness

3-(cyclopropylamino)-N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propanamide is unique due to its specific combination of a cyclopropylamino group and a morpholine derivative. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in medicinal chemistry, organic synthesis, and material science.

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